8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), which is a type of cyclic compound with two fused rings . Attached to this bicyclic structure is a 5-chlorothiophene-2-carbonyl group, which includes a thiophene (a five-membered ring containing four carbon atoms and a sulfur atom) that is substituted with a chlorine atom and a carbonyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the synthesis of the 5-chlorothiophene-2-carbonyl group, and the attachment of this group to the bicyclic structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would have a bicyclic core, with the 5-chlorothiophene-2-carbonyl group attached at the 8th position. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. The presence of the carbonyl group suggests that it could undergo reactions typical of carbonyl compounds, such as nucleophilic addition . The chlorine atom might also make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Scientific Research Applications
Synthesis Techniques
One area of research focuses on the synthesis of structurally complex and rigid analogues, leveraging the unique bicyclic structure of 8-azabicyclo[3.2.1]octane. For example, the synthesis of conformationally rigid analogues of 2-amino adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, has been documented, highlighting methods for constructing this bicyclic framework from dibromohexanedioate through alkylation-cyclization processes (Kubyshkin et al., 2009).
Potential Bioactive Molecule Building Blocks
Research on the synthesis of highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes demonstrates the potential of these structures as synthetic blocks for bioactive molecules. The study describes a precursor obtained from tetrachlorocyclopropene and furan, leading to polyhydroxylated derivatives with antitumor and glycosidase inhibitors activity (Khlevin et al., 2012).
Enantioselective Synthesis
The catalytic asymmetric synthesis of 8-oxabicyclooctanes through intermolecular [5+2] pyrylium cycloadditions showcases the development of chiral building blocks for medicinal chemistry. This process, promoted by a dual catalyst system, yields derivatives with scaffolds common in natural products and medicinally active compounds, offering a versatile basis for further synthetic manipulations (Witten & Jacobsen, 2014).
Pharmacological Studies
On the pharmacological front, studies of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives have been conducted to explore their conformational behavior and potential as acetylcholine-induced contraction antagonists in guinea pig ileum, proposing initial structure-activity relationships (Izquierdo et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXPWKDPKYLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.